molecular formula C17H26N2O8 B13642866 Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate

Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate

Cat. No.: B13642866
M. Wt: 386.4 g/mol
InChI Key: OLYQPHLZVHXEHK-UHFFFAOYSA-N
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Description

Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate is a dicarbamate derivative featuring a central 4-methyl-1,3-phenylene core substituted with two 2-(2-hydroxyethoxy)ethyl carbamate groups. This compound belongs to a class of aromatic dicarbamates, which are characterized by their carbamate (-O-(C=O)-NH-) linkages.

Properties

Molecular Formula

C17H26N2O8

Molecular Weight

386.4 g/mol

IUPAC Name

2-(2-hydroxyethoxy)ethyl N-[3-[2-(2-hydroxyethoxy)ethoxycarbonylamino]-4-methylphenyl]carbamate

InChI

InChI=1S/C17H26N2O8/c1-13-2-3-14(18-16(22)26-10-8-24-6-4-20)12-15(13)19-17(23)27-11-9-25-7-5-21/h2-3,12,20-21H,4-11H2,1H3,(H,18,22)(H,19,23)

InChI Key

OLYQPHLZVHXEHK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)OCCOCCO)NC(=O)OCCOCCO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate typically involves the reaction of 4-methyl-1,3-phenylenediamine with ethylene carbonate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-methyl-1,3-phenylenediamine+ethylene carbonateBis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate\text{4-methyl-1,3-phenylenediamine} + \text{ethylene carbonate} \rightarrow \text{this compound} 4-methyl-1,3-phenylenediamine+ethylene carbonate→Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as crystallization and chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines and alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyethoxy groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols.

Scientific Research Applications

Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein modifications.

    Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.

    Industry: Utilized in the production of polymers, coatings, and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism by which Bis(2-(2-hydroxyethoxy)ethyl) (4-methyl-1,3-phenylene)dicarbamate exerts its effects involves its interaction with various molecular targets. The hydroxyethoxy groups facilitate binding to specific enzymes and proteins, leading to modifications in their activity. The compound can also participate in hydrogen bonding and electrostatic interactions, influencing the pathways involved in its action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Carbamate Groups

a) Hydrophilic vs. Hydrophobic Substituents
  • Target Compound : The 2-(2-hydroxyethoxy)ethyl groups introduce hydrogen-bonding capacity and hydrophilicity, contrasting with hydrophobic analogs like bis(4-methoxybenzyl) derivatives (e.g., 2p' and 2d' in and ). These methoxybenzyl-substituted compounds exhibit increased lipophilicity, favoring solubility in organic solvents .
  • Fluorinated Derivatives: Compounds such as Carbamic acid, (4-methyl-1,3-phenylene)bis-, bis[2-[ethyl[(perfluoro-C4-8-alkyl)sulfonyl]amino]ethyl] ester () incorporate fluorinated chains, enhancing chemical inertness and thermal stability. These properties are critical for applications in coatings or surfactants, unlike the target compound’s polar nature .
b) Reactive Functional Groups
  • Bis(4-hydroxybut-2-yn-1-yl) Derivative (15a) : This analog () contains terminal alkyne groups, enabling click chemistry applications. In contrast, the target’s hydroxyethoxyethyl groups lack such reactivity but may participate in hydrogen bonding or esterification .
  • Nitro-Substituted Analog : Bis(4-nitrophenyl) (4-methyl-1,3-phenylene)dicarbamate () features electron-withdrawing nitro groups, which could reduce stability under basic conditions compared to the electron-donating methyl and hydroxyethoxy groups in the target compound .

Physical and Chemical Properties

Compound Name Substituents Molecular Formula Key Properties Potential Applications
Bis(2-(2-hydroxyethoxy)ethyl) derivative 2-(2-hydroxyethoxy)ethyl C₁₈H₂₆N₂O₈ High hydrophilicity, H-bonding capacity Drug delivery, polymer additives
Bis(4-methoxybenzyl) derivative (2p') 4-methoxybenzyl C₃₀H₂₇BrN₂O₆S Lipophilic, UV stability Organic synthesis intermediates
Bis(4-hydroxybut-2-yn-1-yl) derivative (15a) 4-hydroxybut-2-yn-1-yl C₁₉H₂₀N₂O₆ Alkyne reactivity, moderate polarity Click chemistry substrates
Fluorinated analog () Perfluoroalkylsulfonamidoethyl C₃₈H₂₈F₃₄N₄O₈S₂ Extreme hydrophobicity, thermal stability Coatings, surfactants

Key Research Findings and Implications

Hydrophilicity vs. Functionality: The target compound’s hydroxyethoxyethyl groups make it uniquely suited for aqueous formulations, whereas methoxybenzyl and fluorinated analogs are better for non-polar environments.

Synthetic Challenges : Lower yields in methoxybenzyl derivatives (7–12%) highlight the difficulty of introducing bulky substituents compared to simpler diols (e.g., 15a’s synthesis in ) .

Stability Considerations : Nitro-substituted analogs () may degrade under basic conditions, whereas the target compound’s electron-donating groups enhance stability in neutral or acidic environments .

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